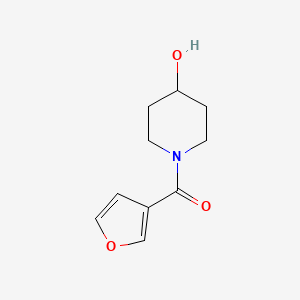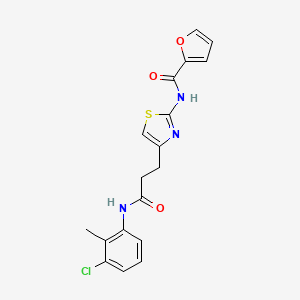
1-(Furan-3-carbonyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-carbonyl)piperidin-4-ol is a compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a furan ring via a carbonyl group . The InChI code for this compound is 1S/C10H14N2O2/c11-9-1-4-12(5-2-9)10(13)8-3-6-14-7-8/h3,6-7,9H,1-2,4-5,11H2 .Scientific Research Applications
Analytical Chemistry Application
A study developed a sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate as an active pharmaceutical ingredient (API) in injection solutions using high-performance liquid chromatography with diode-array detection. This method was validated according to European and Ukrainian Pharmacopeias and applied to real sample solutions for injection, demonstrating its applicability in quality control of pharmaceuticals (Varynskyi et al., 2017).
Synthesis of Novel Derivatives
Research on the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine explored their antidepressant and antianxiety activities. This work demonstrates the potential of furan-containing compounds in the development of new therapeutic agents (Kumar et al., 2017).
Spirocyclic Scaffolds for Chemical Space Exploration
A study reported the synthesis of 17 novel racemic spirocyclic scaffolds related to 1-(Furan-3-carbonyl)piperidin-4-ol. These scaffolds are intended for creating compound libraries for biological screening, featuring two points of orthogonal diversification and high sp^3 carbon content, essential for three-dimensional chemical space exploration (Kumar et al., 2013).
Structural and Spectral Studies
The structural characterization of "N-(2-Furylcarbonyl)piperidine-1-carbothioamide" highlighted the crystal structure and intermolecular interactions, contributing to our understanding of the molecular properties and potential applications of such compounds (Duque et al., 2008).
PET Imaging Application
A notable application in neuroimaging involved the development of [11C]CPPC, a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This compound can noninvasively image reactive microglia and their contribution to neuroinflammation, providing valuable insights into neuropsychiatric disorders and the development of therapeutics (Horti et al., 2019).
Future Directions
Piperidine derivatives, such as 1-(Furan-3-carbonyl)piperidin-4-ol, are important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring new synthesis methods and investigating the biological activity of these compounds.
Properties
IUPAC Name |
furan-3-yl-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-9-1-4-11(5-2-9)10(13)8-3-6-14-7-8/h3,6-7,9,12H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRRNMKPXYYNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2440659.png)

![5-Fluoro-6-phenyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B2440662.png)

![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B2440668.png)


![3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2440671.png)




